molecular formula C21H26ClNO B14425449 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol CAS No. 80018-41-3

2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol

Cat. No.: B14425449
CAS No.: 80018-41-3
M. Wt: 343.9 g/mol
InChI Key: YDEFUUFWCDTDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol is an organic compound with a complex structure that includes a butylimino group, a chlorophenyl group, and a tert-butylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol typically involves multiple steps, including the formation of the butylimino group and the chlorophenyl group, followed by their attachment to the phenol ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-((Butylimino)(4-bromophenyl)methyl)-4-(1,1-dimethylethyl)phenol
  • 2-((Butylimino)(4-fluorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
  • 2-((Butylimino)(4-methylphenyl)methyl)-4-(1,1-dimethylethyl)phenol

Uniqueness

What sets 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity in ways that differ from its analogs.

Properties

CAS No.

80018-41-3

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

4-tert-butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol

InChI

InChI=1S/C21H26ClNO/c1-5-6-13-23-20(15-7-10-17(22)11-8-15)18-14-16(21(2,3)4)9-12-19(18)24/h7-12,14,24H,5-6,13H2,1-4H3

InChI Key

YDEFUUFWCDTDEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.